Comparable GT-1a/1b Replicon Potency to Beclabuvir with Distinct Metabolic Profile
BMS-961955 exhibits EC50 values of 4.3 nM against HCV GT-1a and 7.9 nM against GT-1b replicons, demonstrating comparable antiviral potency to the clinically advanced beclabuvir (BMS-791325), which shows EC50 values of 3 nM (GT-1a) and 6 nM (GT-1b) in the same replicon system [1]. The 1.3–1.4-fold difference in potency is minimal and within typical assay variability for this class [1]. Unlike beclabuvir, BMS-961955 contains distinct structural modifications at two metabolic soft spots that confer enhanced stability while maintaining equivalent target engagement [1].
| Evidence Dimension | HCV Replicon Inhibition Potency (EC50) |
|---|---|
| Target Compound Data | GT-1a: 4.3 nM; GT-1b: 7.9 nM |
| Comparator Or Baseline | Beclabuvir (BMS-791325): GT-1a: 3 nM; GT-1b: 6 nM |
| Quantified Difference | 1.3–1.4-fold lower potency for BMS-961955 |
| Conditions | HCV subgenomic replicon assay; genotype 1a and 1b |
Why This Matters
This confirms that BMS-961955 can serve as a valid research alternative to beclabuvir in genotype 1 HCV models when beclabuvir is unavailable or when its distinct metabolic handling is required for combination studies.
- [1] Zheng BZ, D'Andrea SV, Hanumegowda U, Knipe JO, et al. Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase. Bioorg Med Chem Lett. 2017 Aug 1;27(15):3294-3300. View Source
